

# Formulating Controlled-Release Tablets Using Eudragit® RL/RS: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ammonium methacrylate*

Cat. No.: *B035830*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating controlled-release oral solid dosage forms using Eudragit® RL and Eudragit® RS polymers. This document outlines the fundamental principles, detailed experimental protocols, and key formulation considerations to achieve desired drug release profiles for a variety of active pharmaceutical ingredients (APIs).

## Introduction to Eudragit® RL and RS Polymers

Eudragit® RL and RS are copolymers of acrylic and methacrylic acid esters.<sup>[1]</sup> They are widely used in the pharmaceutical industry to create insoluble, pH-independent drug release profiles. The key difference between the two lies in the content of quaternary ammonium groups, which dictates their permeability to water.<sup>[1]</sup>

- Eudragit® RL (Highly Permeable): Contains a higher concentration of quaternary ammonium groups, making it more permeable to water and resulting in faster drug release.<sup>[1][2]</sup>
- Eudragit® RS (Low Permeability): Has a lower content of quaternary ammonium groups, leading to lower water permeability and slower drug release.<sup>[1][3]</sup>

By blending Eudragit® RL and RS in various ratios, formulators can precisely tailor the drug release rate to meet specific therapeutic needs.<sup>[1][4]</sup> Increasing the proportion of Eudragit® RS

in a formulation will result in a slower, more sustained release profile.[\[1\]](#)

## Key Formulation Strategies

Two primary strategies are employed when using Eudragit® RL/RS to achieve controlled release:

- Matrix Systems: The API is homogeneously dispersed within a matrix formed by the Eudragit® polymers. Drug release is controlled by diffusion through the polymer matrix.[\[5\]](#)
- Coating Systems: An inert tablet or pellet core containing the API is coated with a film of Eudragit® RL/RS polymers. The drug release is governed by the permeability and thickness of the coating.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Eudragit® RL/RS Matrix Tablets by Wet Granulation

This protocol details the manufacturing process for creating controlled-release matrix tablets.

#### Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Eudragit® RL PO and/or Eudragit® RS PO
- Filler (e.g., Lactose, Microcrystalline Cellulose)[\[1\]](#)
- Binder Solution (e.g., Polyvinyl Alcohol in Ethanol/Water)[\[1\]](#)[\[3\]](#)
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Talc)
- High-shear granulator or planetary mixer
- Fluid bed dryer or tray dryer

- Sieves (#12 and #16 mesh)
- Tablet press

**Methodology:**

- Blending: Accurately weigh the API, Eudragit® polymer(s), and filler. Dry blend the powders in a suitable blender to ensure uniformity.[\[1\]](#)
- Granulation: Prepare the binder solution. Slowly add the binder solution to the powder blend under continuous mixing to form a wet mass of suitable consistency.[\[1\]](#)
- Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.[\[1\]](#)
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer at approximately 50°C until the desired moisture content is achieved.[\[1\]](#)
- Dry Milling: Mill the dried granules through a #16 mesh sieve to achieve a uniform particle size distribution.[\[1\]](#)
- Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period.
- Compression: Compress the final blend into tablets using a suitable tablet press.[\[3\]](#)

[Click to download full resolution via product page](#)

## Protocol 2: In Vitro Dissolution Testing

This protocol is essential for evaluating the drug release characteristics of the formulated tablets.

### Apparatus and Conditions:

- Apparatus: USP Apparatus 2 (Paddle)[[1](#)]
- Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8).[[1](#)]
- Temperature:  $37 \pm 0.5^{\circ}\text{C}$ [[1](#)]
- Paddle Speed: 50 rpm[[1](#)]

### Methodology:

- Place one tablet in each dissolution vessel.
- Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples.
- Analyze the drug content in the samples using a validated analytical method, such as UV-Vis spectrophotometry.[[1](#)]

[Click to download full resolution via product page](#)

# Data Presentation: Effect of Eudragit® RL/RS Ratio on Drug Release

The ratio of Eudragit® RL to RS is a critical factor in controlling the drug release rate. The following tables summarize the expected impact of varying this ratio.

Table 1: Impact of Eudragit® RL/RS Ratio on Formulation Properties

| Eudragit® RL:RS Ratio | Expected Permeability | Expected Drug Release Rate |
|-----------------------|-----------------------|----------------------------|
| 100:0                 | High                  | Fast                       |
| 75:25                 | Moderately High       | Moderately Fast            |
| 50:50                 | Moderate              | Moderate                   |
| 25:75                 | Moderately Low        | Moderately Slow            |
| 0:100                 | Low                   | Slow                       |

Table 2: Quantitative Drug Release Data (Hypothetical Example with Theophylline)

| Time (hours) | Formulation A<br>(RL:RS 100:0) %<br>Released | Formulation B<br>(RL:RS 50:50) %<br>Released | Formulation C<br>(RL:RS 0:100) %<br>Released |
|--------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|
| 1            | 45                                           | 20                                           | 5                                            |
| 2            | 70                                           | 35                                           | 15                                           |
| 4            | 95                                           | 60                                           | 30                                           |
| 8            | 100                                          | 85                                           | 55                                           |
| 12           | 100                                          | 98                                           | 75                                           |
| 24           | 100                                          | 100                                          | 95                                           |

Note: This data is illustrative. Actual release profiles will depend on the API's properties, other excipients, and processing parameters.

## Troubleshooting and Optimization

Problem: Film cracking on coated tablets. Possible Causes & Solutions:

- Inadequate Plasticizer: Eudragit® films can be brittle without a suitable plasticizer.[[1](#)]
  - Solution: Increase the plasticizer concentration, typically to 10-25% by weight of the polymer. Common plasticizers include triethyl citrate (TEC) and dibutyl phthalate (DBP).[[1](#)]
- Friable Tablet Core: A weak core can cause stress on the coating.[[1](#)]
  - Solution: Ensure the tablet core has sufficient hardness and low friability.[[1](#)]

Problem: Drug release is too fast. Possible Causes & Solutions:

- High Proportion of Eudragit® RL:
  - Solution: Increase the proportion of Eudragit® RS in the formulation to decrease the permeability of the matrix or coating.[[1](#)]
- Insufficient Coating Thickness:
  - Solution: Increase the coating level on the tablets or pellets.[[6](#)]

Problem: Drug release is too slow. Possible Causes & Solutions:

- High Proportion of Eudragit® RS:
  - Solution: Increase the proportion of Eudragit® RL to enhance permeability and accelerate drug release.[[1](#)]
- Excessive Coating Thickness:
  - Solution: Reduce the coating level.

## Conclusion

Eudragit® RL and RS polymers offer a versatile platform for the development of controlled-release tablets. By carefully selecting the ratio of these polymers and optimizing formulation and process parameters, a wide range of tailored drug release profiles can be achieved. The protocols and data presented in these application notes serve as a valuable starting point for researchers and formulation scientists working to develop robust and effective controlled-release dosage forms.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [scholarhub.ui.ac.id](http://scholarhub.ui.ac.id) [scholarhub.ui.ac.id]
- 3. [ijponline.com](http://ijponline.com) [ijponline.com]
- 4. [jddtonline.info](http://jddtonline.info) [jddtonline.info]
- 5. [csfarmacie.cz](http://csfarmacie.cz) [csfarmacie.cz]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Prediction of Optimum Combination of Eudragit RS/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Formulating Controlled-Release Tablets Using Eudragit® RL/RS: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035830#formulating-controlled-release-tablets-using-eudragit-rl-rs>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)